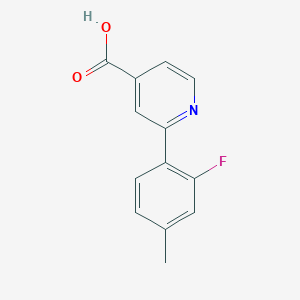
MFCD18316971
Description
Such compounds often exhibit unique reactivity due to their electron-deficient boron centers, enabling cross-coupling reactions in synthetic chemistry. While specific data on MFCD18316971 are unavailable, its MDL identifier suggests structural similarity to compounds like CAS 1046861-20-4, a bromo-chloro-substituted phenylboronic acid derivative .
Properties
IUPAC Name |
2-(2-fluoro-4-methylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-2-3-10(11(14)6-8)12-7-9(13(16)17)4-5-15-12/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUMFGHXHRKFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=CC(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687147 | |
| Record name | 2-(2-Fluoro-4-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-28-7 | |
| Record name | 2-(2-Fluoro-4-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18316971 involves specific reaction conditions and reagents. The preparation methods can vary, but typically include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific process].
Step 3: Final product formation by [specific reaction] under [specific conditions].
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized processes to ensure high yield and purity. This often involves:
Large-scale reactors: Utilizing [specific type of reactor] for controlled reactions.
Purification techniques: Employing methods such as [specific purification method] to isolate the compound.
Quality control: Implementing stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
MFCD18316971 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [specific products].
Reduction: Undergoes reduction with [specific reducing agents] to yield [specific products].
Substitution: Participates in substitution reactions with [specific reagents] under [specific conditions].
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as [specific oxidizing agent].
Reducing agents: Including [specific reducing agent].
Catalysts: Utilization of [specific catalyst] to enhance reaction rates.
Major Products
The major products formed from these reactions are [specific products], which have significant implications in various applications.
Scientific Research Applications
MFCD18316971 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in [specific chemical reactions] to study [specific phenomena].
Biology: Employed in biological assays to investigate [specific biological processes].
Medicine: Potential therapeutic applications in treating [specific medical conditions].
Industry: Utilized in the production of [specific industrial products] due to its [specific properties].
Mechanism of Action
The mechanism by which MFCD18316971 exerts its effects involves:
Molecular Targets: Interacts with [specific molecular targets] to initiate [specific biochemical pathways].
Pathways Involved: Modulates [specific pathways] leading to [specific outcomes].
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The closest analogs to MFCD18316971, as per , include boronic acids with halogen substituents. Key comparisons are summarized below:
These compounds share a boronic acid functional group (-B(OH)₂), which facilitates Suzuki-Miyaura cross-coupling reactions. Halogen substituents (Br, Cl) enhance electrophilicity, impacting reactivity and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


